molecular formula C12H16FNO B1430234 N-(3-Fluoro-5-methylphenyl)oxan-4-amine CAS No. 1532641-01-2

N-(3-Fluoro-5-methylphenyl)oxan-4-amine

Cat. No. B1430234
CAS RN: 1532641-01-2
M. Wt: 209.26 g/mol
InChI Key: GVINHBNZFPJLCO-UHFFFAOYSA-N
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Description

N-(3-Fluoro-5-methylphenyl)oxan-4-amine, abbreviated as 3F5MPA, is a novel fluorinated amine compound that has been the subject of increasing scientific research in recent years. It is of interest due to its unique structure, which is composed of a nitrogen atom at the center of a five-membered ring, and a fluorine atom accompanied by a methyl group on one of the ring’s carbon atoms. This structure allows 3F5MPA to interact with a variety of biological systems, making it an attractive molecule for scientific research.

Scientific Research Applications

Antitumor Activity

N-(3-Fluoro-5-methylphenyl)oxan-4-amine and similar compounds exhibit promising antitumor activities. For instance, the synthesis and study of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a related compound, showed inhibition of cancer cell line proliferation, demonstrating potential for cancer treatment (Hao et al., 2017).

Chiral Resolution Reagent

Compounds similar to N-(3-Fluoro-5-methylphenyl)oxan-4-amine are used as reagents for chiral resolution in chemical synthesis. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, which shares a structural resemblance, is employed for determining the enantiomeric excess of α-chiral amines (Rodríguez-Escrich et al., 2005).

Fluorogenic Amine Application

Another significant application is in the development of fluorogenic amines for biochemical assays. For instance, 4-Amino-7-nitrobenz-2-oxa-1,3-diazole, a compound structurally related to N-(3-Fluoro-5-methylphenyl)oxan-4-amine, has been used as a substrate for chymotrypsin microdetermination, demonstrating the utility in biochemical analysis (Sato et al., 1984).

Role in Orexin-1 Receptor Mechanisms

Additionally, derivatives of N-(3-Fluoro-5-methylphenyl)oxan-4-amine are studied for their role in orexin-1 receptor mechanisms, which have implications in binge eating disorders and potentially other compulsive behaviors (Piccoli et al., 2012).

Antimicrobial Properties

Some derivatives of N-(3-Fluoro-5-methylphenyl)oxan-4-amine have been synthesized and shown to possess antimicrobial properties. For example, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a related compound, demonstrated antibacterial activity against specific bacterial strains, suggesting potential in the development of new antimicrobial agents (Uwabagira et al., 2018).

properties

IUPAC Name

N-(3-fluoro-5-methylphenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-6-10(13)8-12(7-9)14-11-2-4-15-5-3-11/h6-8,11,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVINHBNZFPJLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluoro-5-methylphenyl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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